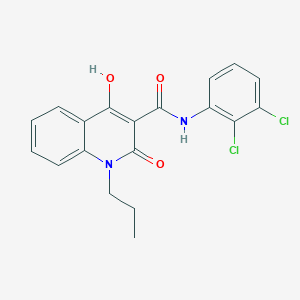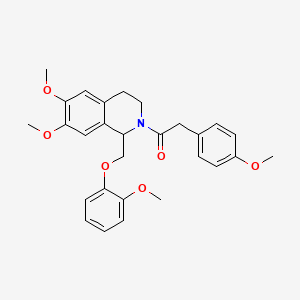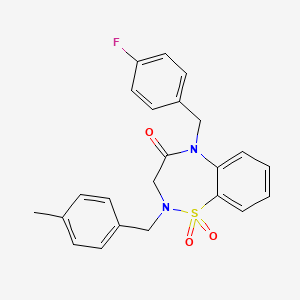![molecular formula C17H13BrClFN4 B11209487 5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209487.png)
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a triazolopyrimidine core. The presence of these halogen atoms imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of halogen atoms: The bromine, chlorine, and fluorine atoms are introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor, respectively.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often employing continuous flow chemistry and automated synthesis techniques.
化学反应分析
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The halogen atoms play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar compounds to 5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their chemical properties and reactivity due to variations in the attached functional groups. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical and biological properties.
属性
分子式 |
C17H13BrClFN4 |
|---|---|
分子量 |
407.7 g/mol |
IUPAC 名称 |
5-(3-bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H13BrClFN4/c18-11-4-1-3-10(7-11)14-8-15(24-17(23-14)21-9-22-24)16-12(19)5-2-6-13(16)20/h1-7,9,14-15H,8H2,(H,21,22,23) |
InChI 键 |
IPVFGCSRHWTELF-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=NC=NN2C1C3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Prop-2-en-1-yl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209410.png)
![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11209421.png)
![5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11209428.png)
![3-nitro-N-[4-(5-{[(3-nitrophenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B11209434.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B11209445.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B11209447.png)

![N-(3-cyanophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11209455.png)
![(3-Ethoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B11209465.png)


![3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11209481.png)
![Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B11209498.png)
